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Compound Name: Hpk1-IN-28

Cat. No.: B12418172 Get Quote

Kinase Selectivity Profile of NDI-101150 Against
MAP4K Family Members
A Comparative Guide for Researchers

This guide provides a detailed comparison of the kinase inhibitor NDI-101150's inhibitory

activity against its primary target, Hematopoietic Progenitor Kinase 1 (HPK1), and other

members of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family. The

data presented here is crucial for researchers in immunology and oncology seeking to

understand the selectivity of novel therapeutic compounds.

While the specific compound "Hpk1-IN-28" was not found in publicly available literature, this

guide utilizes data from the well-characterized and highly selective HPK1 inhibitor, NDI-101150,

as a representative example for the purposes of illustrating a kinase selectivity profile against

the MAP4K family.

Quantitative Kinase Inhibition Data
The following table summarizes the inhibitory activity of NDI-101150 against HPK1 (MAP4K1)

and its selectivity over other MAP4K family members. NDI-101150 demonstrates potent

inhibition of HPK1 with a high degree of selectivity against closely related kinases.[1]
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Kinase Target IC50 (nM) Selectivity vs. HPK1 (Fold)

HPK1 (MAP4K1) 0.7 1

GLK (MAP4K3) >264 >377

HGK (MAP4K4) >7000 >10,000

MINK (MAP4K6) >7000 >10,000

IC50 values represent the concentration of the inhibitor required to reduce the activity of the

kinase by 50%. Data for GLK, HGK, and MINK are derived from published selectivity profiles.

Experimental Protocols
The biochemical kinase inhibition data presented in this guide was generated using a

standardized in vitro kinase assay, such as a Time-Resolved Fluorescence Energy Transfer

(TR-FRET) or a luminescence-based assay like ADP-Glo™. Below is a representative protocol

for determining the IC50 of an inhibitor against a panel of kinases.

Biochemical Kinase Inhibition Assay (Representative
Protocol)
This protocol outlines the general steps for assessing the potency of a test compound against a

panel of purified kinases.

1. Reagent Preparation:

Kinase Buffer: A buffered solution (e.g., HEPES, pH 7.5) containing MgCl₂, bovine serum

albumin (BSA), and dithiothreitol (DTT).

ATP Solution: Adenosine triphosphate (ATP) prepared in kinase buffer at a concentration

appropriate for the specific kinase being assayed (often at or near the Km value for ATP).

Substrate Solution: A solution of a peptide or protein substrate specific to the kinase,

prepared in kinase buffer.
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Kinase Aliquots: Purified, recombinant kinase enzymes are diluted to a working

concentration in kinase buffer.

Test Compound Dilution Series: The inhibitor (e.g., NDI-101150) is serially diluted in dimethyl

sulfoxide (DMSO) and then further diluted in kinase buffer to achieve the final desired

concentrations for the assay.

2. Assay Procedure:

The assay is typically performed in a 384-well plate format.

To each well, the following are added in order:

Test compound at various concentrations.

Kinase solution.

The plate is incubated for a defined period (e.g., 15-30 minutes) at room temperature to

allow the compound to bind to the kinase.

The kinase reaction is initiated by the addition of the ATP and substrate solution.

The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room

temperature.

3. Signal Detection:

The reaction is stopped, and the signal is developed according to the specific assay format:

For ADP-Glo™ Assay: An ADP-Glo™ reagent is added to terminate the kinase reaction

and deplete the remaining ATP. A kinase detection reagent is then added to convert the

generated ADP to ATP, which is subsequently measured as a luminescent signal. The

luminescence is proportional to the amount of ADP produced and thus, the kinase activity.

[2][3][4]

For TR-FRET Assay (e.g., LanthaScreen™): A detection solution containing a terbium-

labeled antibody that recognizes the phosphorylated substrate and a fluorescent tracer is
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added. The FRET signal is measured on a suitable plate reader. The signal is inversely

proportional to the kinase activity.[5][6][7][8]

4. Data Analysis:

The raw data (luminescence or FRET ratios) are normalized to controls (0% inhibition with

DMSO and 100% inhibition with a high concentration of a known inhibitor).

The normalized data is then plotted against the logarithm of the inhibitor concentration.

The IC50 value is determined by fitting the data to a four-parameter logistic equation using

appropriate software (e.g., GraphPad Prism).

Visualizations
MAP4K Signaling Pathway
The following diagram illustrates the position of HPK1 and other MAP4K family members within

a generalized signaling cascade. HPK1 is a negative regulator of T-cell receptor signaling.
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Caption: Simplified MAP4K signaling pathway.

Experimental Workflow for Kinase Selectivity Profiling
The diagram below outlines the key steps involved in determining the selectivity of a kinase

inhibitor across a panel of kinases.
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Caption: Workflow for kinase selectivity profiling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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